

Application Notes and Protocols for FR181157

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Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010

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Introduction

FR181157 is a potent and selective non-prostanoid agonist of the prostacyclin (PGI₂) receptor (IP receptor).[1][2] As an orally active prostacyclin mimetic, it holds potential for research in areas where the vasodilatory and anti-platelet aggregation effects of IP receptor activation are relevant.[3][4][5] These application notes provide an overview of the delivery and administration routes for **FR181157**, supported by detailed protocols for its application in both in vivo and in vitro research settings.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **FR181157**'s activity.

Parameter	Value	Species/System	Reference
Ki (Binding Affinity)	54 nM	Human IP Receptor	[5]
IC50 (Anti-aggregative Potency)	60 nM	In vitro platelet aggregation	[5]
pKi	7.3	Human	[2]

Delivery and Administration Routes

FR181157 has been specifically developed as an orally active compound with favorable pharmacokinetic properties.^{[4][5]} The primary and most referenced route of administration for this compound in a research setting is oral.

Oral Administration: This is the intended and most effective route for in vivo studies. The chemical structure of **FR181157** has been optimized for oral bioavailability, allowing for systemic effects after ingestion.^[4]

Intravenous (IV) and Intraperitoneal (IP) Injection: While theoretically possible for preclinical studies, there is limited specific information available in the public domain regarding the intravenous or intraperitoneal administration of **FR181157**. Given its high oral bioavailability, these routes may be less common for this particular compound.

Topical Application: There is no available data to support the topical delivery of **FR181157**.

Experimental Protocols

Protocol 1: Oral Administration of **FR181157** in a Rodent Model (Representative Protocol)

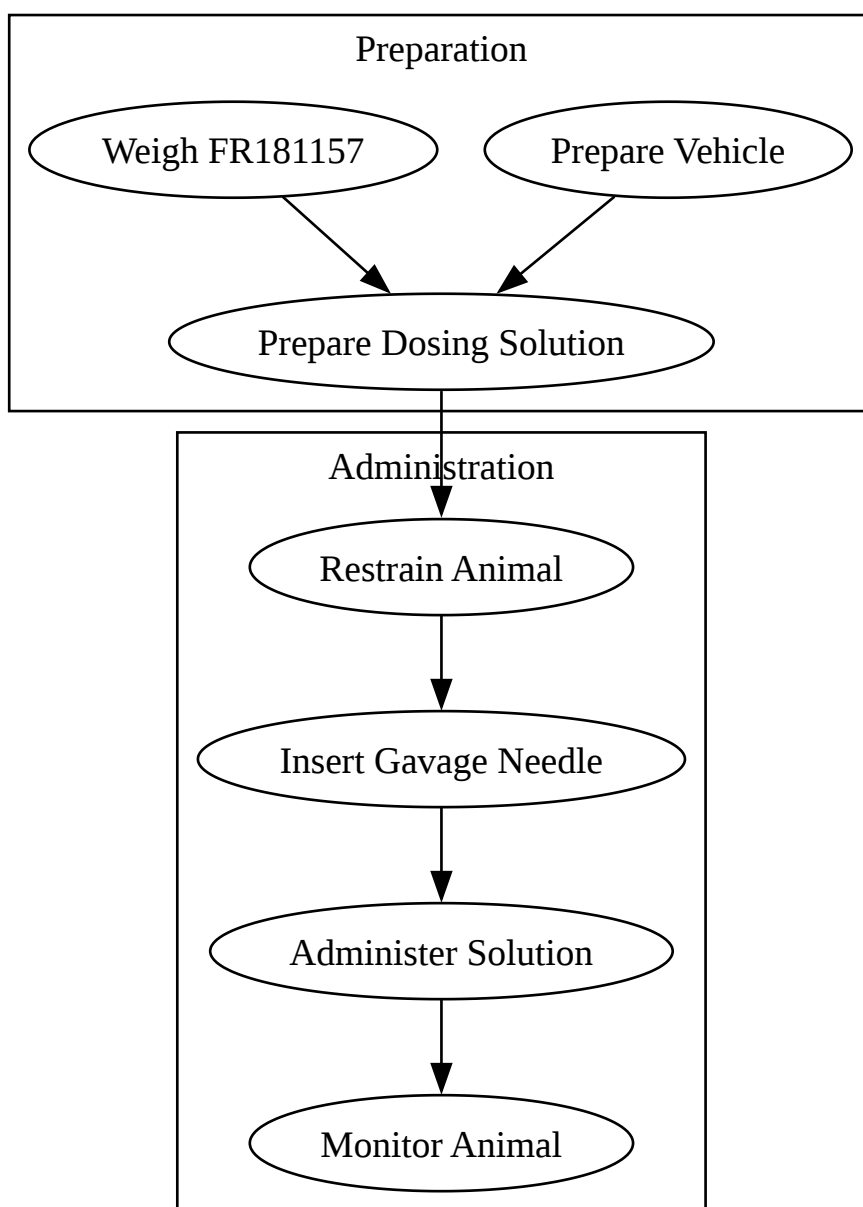
This protocol provides a general guideline for the oral administration of **FR181157** to rodents. The exact dosage and vehicle should be optimized based on the specific experimental design and objectives.

Materials:

- **FR181157**
- Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, corn oil, or a solution of DMSO and saline)
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Balance and weighing materials
- Vortex mixer or sonicator

Procedure:

- Preparation of Dosing Solution:
 - Accurately weigh the required amount of **FR181157**.
 - Prepare the chosen vehicle. If using a suspension like methylcellulose, prepare it in advance according to standard laboratory procedures.
 - Add the weighed **FR181157** to a small volume of the vehicle and mix thoroughly using a vortex mixer or sonicator to ensure a homogenous suspension or solution.
 - Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.
- Animal Handling and Dosing:
 - Acclimatize the animals to the experimental conditions.
 - Gently restrain the animal.
 - Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.
 - Attach the gavage needle to a syringe filled with the **FR181157** dosing solution.
 - Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
 - Administer the calculated volume of the dosing solution slowly.
 - Withdraw the gavage needle carefully.
 - Monitor the animal for any signs of distress post-administration.

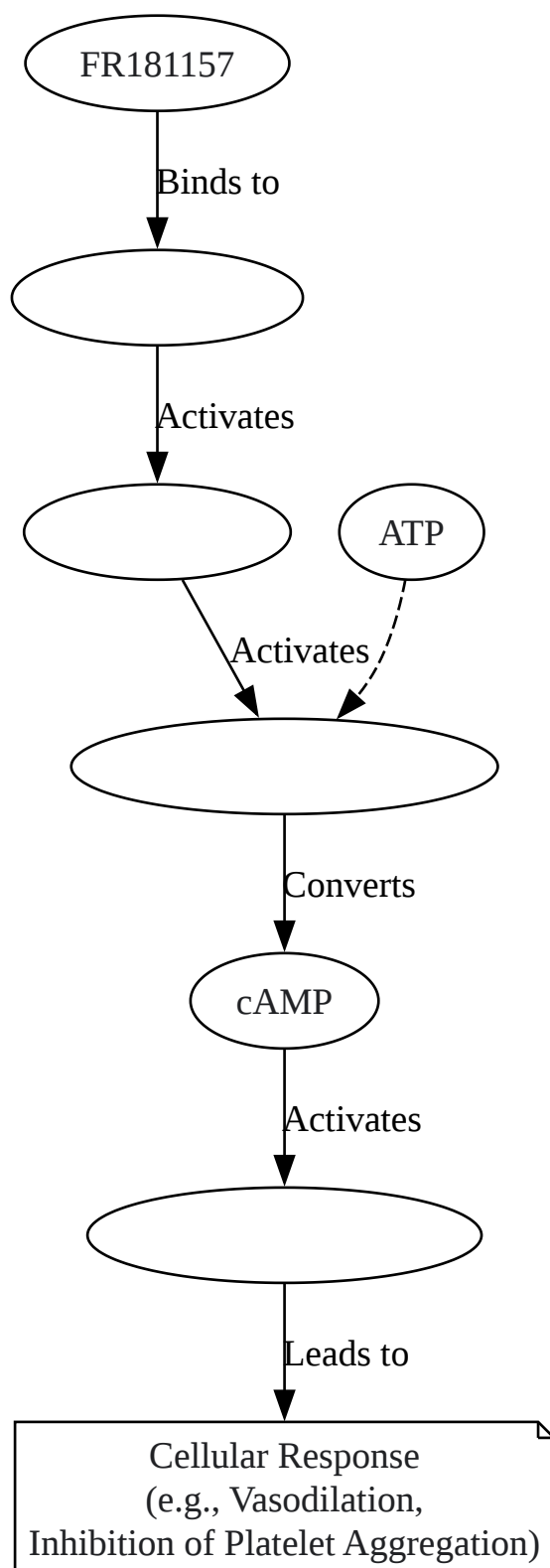


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Caption: Logical workflow for in vitro cell treatment with **FR181157**.

Signaling Pathway

FR181157 acts as an agonist for the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the IP receptor is detailed below.



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